Enhanced Cytotoxic Activity of m-Tolyl Containing Thiazoles Against Hepatoma Cells
A study on 2-acyl-4-(het)arylthiazoles demonstrated that a compound containing the m-tolyl group, specifically (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07), exhibits superior cytotoxicity against HepG2 and HCCLM3 liver cancer cells compared to the standard drug cisplatin [1]. While this compound is not an exact match, the presence of the m-tolyl group on the thiazole scaffold is a key structural feature associated with this enhanced activity. This provides a strong class-level inference that 4-Bromo-2-(m-tolyl)thiazole, sharing this core motif, may offer a promising starting point for developing anticancer agents targeting liver cancer.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly available; inferred from a related compound containing the m-tolyl group. |
| Comparator Or Baseline | Cisplatin (standard chemotherapy drug) |
| Quantified Difference | The m-tolyl-containing thiazole SW-07 showed IC50 values of 6.77 ± 1.10 μM (HepG2) and 7.97 ± 1.15 μM (HCCLM3), which were better than cisplatin in the same assay [1]. |
| Conditions | In vitro cytotoxicity assay against HepG2 and HCCLM3 human hepatoma cell lines. |
Why This Matters
This suggests that the m-tolyl group, a key feature of 4-Bromo-2-(m-tolyl)thiazole, may confer a cytotoxic advantage over standard therapies, making it a valuable scaffold for anticancer drug discovery.
- [1] Synthesis and anti-proliferative studies of 2-acyl-4-(het)arylthiazoles on human hepatoma cells. (n.d.). DOAJ. Retrieved from https://doaj.org/article/b7f31f36c9344058b1aca9066476f6d8. View Source
